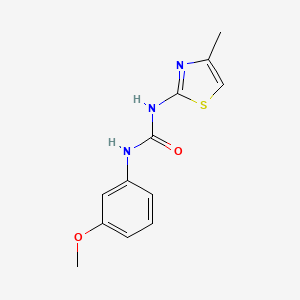

N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea is a derivative of urea compounds known for their diverse biological activities. These compounds are characterized by the presence of a urea moiety and have been studied extensively for their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of compounds similar to N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea typically involves the reaction of isocyanates with amines. For example, Mustafa, Perveen, and Khan (2014) synthesized similar derivatives by reacting ortho-, meta-, and para-tolyl isocyanate with primary and secondary amines. The synthesis process is characterized by its simplicity and versatility, allowing for the creation of a wide range of derivatives (Mustafa, Perveen, & Khan, 2014).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Anticancer Potential

One significant study demonstrates the synthesis of several urea derivatives, including N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, and their evaluation in enzyme inhibition assays and cancer cell line effectiveness. These compounds showed variable inhibition rates against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Notably, certain derivatives exhibited promising in vitro anticancer activity, suggesting potential therapeutic applications in oncology (Mustafa, Perveen, & Khan, 2014).

Directed Lithiation and Synthetic Applications

Another aspect of research on urea compounds involves directed lithiation, a critical step in organic synthesis for introducing functional groups into molecules. Research on related urea compounds has shown that directed lithiation can lead to high yields of substituted products, offering a pathway to diverse chemical structures with potential biological activities (Smith, El‐Hiti, & Alshammari, 2013).

Cytokinin-Like Activity and Plant Growth Regulation

Urea derivatives have also been studied for their cytokinin-like activity, which affects plant growth and development. Certain urea compounds, including closely related structures to N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, have been found to regulate cell division and differentiation in plants, potentially serving as tools for agricultural biotechnology to enhance crop yields and quality (Ricci & Bertoletti, 2009).

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-8-7-18-12(13-8)15-11(16)14-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPMKDLFSIUJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-amino-2-pyrimidinyl)-2-(3,4-difluorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553378.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5553392.png)

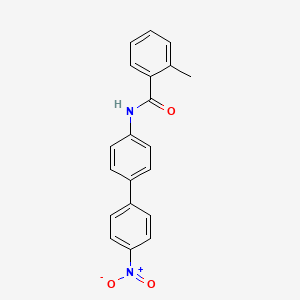

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-[(2-methylphenyl)thio]piperidine](/img/structure/B5553398.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B5553399.png)

![8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5553421.png)

![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5553433.png)

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

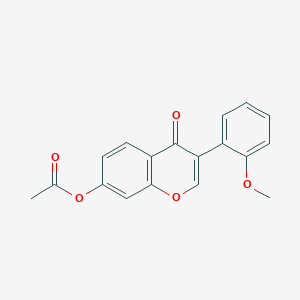

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)